molecular formula C20H20N4O2 B13989441 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide CAS No. 81975-60-2

2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide

Cat. No.: B13989441
CAS No.: 81975-60-2
M. Wt: 348.4 g/mol
InChI Key: ARUROLIWAHYIST-UHFFFAOYSA-N
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Description

2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with amino groups at positions 2 and 4, a dibenzyl group at position 1, and a carboxamide group at position 3. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes chlorination to introduce a chlorine atom at the desired position.

    Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution with a dibenzylamine to introduce the dibenzyl group.

    Iodination: The intermediate is further iodinated to facilitate subsequent coupling reactions.

    Suzuki Reaction: A Suzuki coupling reaction is performed to introduce the carboxamide group at position 3.

    Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The dibenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and carboxamide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

81975-60-2

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c21-16-11-17(25)24(13-15-9-5-2-6-10-15)19(22)18(16)20(26)23-12-14-7-3-1-4-8-14/h1-11H,12-13,21-22H2,(H,23,26)

InChI Key

ARUROLIWAHYIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=O)C=C2N)CC3=CC=CC=C3)N

Origin of Product

United States

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